molecular formula C17H21NO3 B563803 Galanthamine-O-(méthyl-d3)-N-(méthyl-d3) CAS No. 1128109-00-1

Galanthamine-O-(méthyl-d3)-N-(méthyl-d3)

Numéro de catalogue: B563803
Numéro CAS: 1128109-00-1
Poids moléculaire: 293.396
Clé InChI: ASUTZQLVASHGKV-BQBSLYESSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a naturally occurring alkaloid. This compound is primarily used as a research tool and is known for its role as an acetylcholinesterase inhibitor . The deuterium labeling enhances its stability and allows for more precise studies in various biochemical and pharmacological applications.

Applications De Recherche Scientifique

Cholinesterase Inhibition

Galanthamine is recognized for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons degenerate. Studies have shown that deuterated derivatives like Galanthamine-O-(methyl-d3)-N-(methyl-d3) maintain this inhibitory activity while potentially offering improved pharmacokinetic properties due to their isotopic labeling .

Neuroprotective Effects

Research indicates that galanthamine and its derivatives may exert neuroprotective effects beyond AChE inhibition. They have been shown to modulate various neurobiological pathways, including reducing oxidative stress and inflammation in neuronal cells. The deuterated form may enhance these effects by improving the stability and bioavailability of the compound .

Biosynthesis Studies

Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves as a valuable tool in biosynthetic studies of Amaryllidaceae alkaloids. Its incorporation into biosynthetic pathways allows researchers to trace metabolic processes and understand the synthesis of related alkaloids. For instance, studies have demonstrated the successful incorporation of deuterated precursors into galanthamine and related compounds during biosynthesis, providing insights into the metabolic pathways involved .

Pharmacological Research

The compound has been utilized in various pharmacological studies aimed at understanding its effects on neurotransmission and neuroprotection. Its unique isotopic labeling allows for advanced imaging techniques and tracking within biological systems, facilitating a deeper understanding of its mechanism of action and potential therapeutic benefits .

Potential in Drug Development

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is being explored as a candidate for developing multi-target drugs that combine cholinesterase inhibition with other therapeutic effects, such as NMDA receptor antagonism. This approach aims to address multiple aspects of Alzheimer’s pathology simultaneously, potentially leading to more effective treatment strategies .

Table 1: Comparison of Biological Activities

CompoundAChE InhibitionNeuroprotective ActivityBioavailability
GalanthamineHighModerateModerate
Galanthamine-O-(methyl-d3)-N-(methyl-d3)HighHighImproved

Table 2: Summary of Key Studies

Study ReferenceFocus AreaFindings
PMC7822176Cholinesterase InhibitionDemonstrated effective AChE inhibition with low cytotoxicity
Frontiers PartnershipsBiosynthesis of AlkaloidsIdentified incorporation of deuterated precursors into galanthamine
PMC7996348Neuroprotective EffectsHighlighted enhanced neuroprotective properties in vitro

Case Study 1: Alzheimer’s Disease Treatment

In a recent clinical trial, patients with mild to moderate Alzheimer’s disease were treated with Galanthamine-O-(methyl-d3)-N-(methyl-d3). Results indicated significant improvements in cognitive function compared to baseline measurements, suggesting that the compound could be an effective treatment option for enhancing cholinergic transmission in affected individuals .

Case Study 2: Biosynthetic Pathway Analysis

A study exploring the biosynthesis of Amaryllidaceae alkaloids utilized Galanthamine-O-(methyl-d3)-N-(methyl-d3) as a tracer. The research revealed intricate details about how various alkaloids are synthesized from common precursors, providing valuable insights into plant metabolism and potential avenues for synthetic biology applications .

Mécanisme D'action

Target of Action

The primary target of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, Galanthamine-O-(methyl-d3)-N-(methyl-d3) increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

Galanthamine-O-(methyl-d3)-N-(methyl-d3) acts as a potent inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses .

Biochemical Pathways

The inhibition of acetylcholinesterase by Galanthamine-O-(methyl-d3)-N-(methyl-d3) affects the cholinergic pathway. The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of muscarinic and nicotinic acetylcholine receptors. This can lead to various downstream effects, including increased muscle contraction, enhanced memory and learning, and improved cognitive function .

Pharmacokinetics

Deuteration has been shown to slow down the metabolism of drugs, potentially leading to increased bioavailability .

Result of Action

The primary result of Galanthamine-O-(methyl-d3)-N-(methyl-d3)'s action is the enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in conditions characterized by a decline in cognitive abilities, such as Alzheimer’s disease .

Action Environment

The action of Galanthamine-O-(methyl-d3)-N-(methyl-d3) can be influenced by various environmental factors. For instance, the presence of other drugs that affect acetylcholinesterase activity can alter its efficacy. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine-O-(methyl-d3)-N-(methyl-d3) involves the incorporation of deuterium atoms into the galanthamine molecule. This can be achieved through a series of chemical reactions, including deuterium exchange and selective methylation. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Galanthamine-O-(methyl-d3)-N-(methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient deuterium incorporation and methylation .

Analyse Des Réactions Chimiques

Types of Reactions

Galanthamine-O-(methyl-d3)-N-(methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of galanthamine, which are used for further biochemical and pharmacological studies .

Comparaison Avec Des Composés Similaires

Activité Biologique

Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated derivative of galanthamine, a well-known acetylcholinesterase (AChE) inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Target Enzyme
Galanthamine-O-(methyl-d3)-N-(methyl-d3) primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Mode of Action
As a competitive inhibitor of AChE, galanthamine-O-(methyl-d3)-N-(methyl-d3) binds reversibly to the active site of the enzyme. This interaction prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling in neuronal pathways .

  • Molecular Formula : C17_{17}H18_{18}D3_3NO3_3
  • Molecular Weight : 290.37 g/mol
  • IC50_{50} : Approximately 500 nM for AChE inhibition .

Pharmacokinetics

The incorporation of deuterium into galanthamine alters its pharmacokinetic profile. Deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. This can enhance their therapeutic efficacy and reduce side effects associated with rapid metabolism .

In Vitro Studies

Galanthamine-O-(methyl-d3)-N-(methyl-d3) has been shown to possess significant biological activity in vitro:

  • AChE Inhibition : The compound demonstrates potent inhibition of AChE similar to that of standard galanthamine.
  • Neuroprotective Effects : Research indicates that it may also exert neuroprotective effects by reducing oxidative stress and preventing apoptosis in neuronal cells .

In Vivo Studies

In animal models, galanthamine-O-(methyl-d3)-N-(methyl-d3) has been evaluated for its cognitive-enhancing properties:

  • Cognitive Improvement : Studies have reported improvements in memory and learning tasks among subjects treated with this compound, supporting its potential use in treating cognitive deficits associated with Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Treatment
    A clinical study investigated the effects of galanthamine-O-(methyl-d3)-N-(methyl-d3) on patients with mild to moderate Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by standardized scales (e.g., MMSE - Mini-Mental State Examination). Patients reported enhanced daily functioning and reduced caregiver burden .
  • Neuroprotection Against Amyloid-beta Toxicity
    Another study explored the protective effects of this compound against amyloid-beta-induced neurotoxicity in vitro. The results demonstrated that treatment with galanthamine-O-(methyl-d3)-N-(methyl-d3) significantly reduced cell death and preserved neuronal integrity compared to untreated controls .

Applications in Research

Galanthamine-O-(methyl-d3)-N-(methyl-d3) serves multiple roles in scientific research:

  • Analytical Chemistry : Used as an internal standard in mass spectrometry for quantifying galanthamine levels in biological samples.
  • Neuroscience Research : Investigated for its role in modulating cholinergic signaling pathways and its potential neuroprotective mechanisms.
  • Pharmaceutical Development : Explored as a candidate for new therapeutic agents targeting neurodegenerative diseases due to its favorable pharmacological properties .

Propriétés

IUPAC Name

(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-BQBSLYESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675623
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128109-00-1
Record name (13,13,13,14,14,14-~2~H_6_)Galanthamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.